![molecular formula C14H18N2O2 B2858232 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione CAS No. 24740-09-8](/img/structure/B2858232.png)
5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C14H18N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione” is characterized by an imidazolidine-2,4-dione core, which is a type of heterocyclic compound . This core is substituted with a methyl group and a 4-(2-methylpropyl)phenyl group .Physical And Chemical Properties Analysis
“5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione” is a powder at room temperature . It has a molecular weight of 246.31 . The compound’s InChI code is 1S/C14H18N2O2/c1-9(2)8-10-4-6-11(7-5-10)14(3)12(17)15-13(18)16-14/h4-7,9H,8H2,1-3H3,(H2,15,16,17,18) .Applications De Recherche Scientifique
Molecular Design and Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones, conformationally restricted analogues of the hypoglycemic compound rosiglitazone, were synthesized and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice. This study highlights the potential of these compounds in clinical settings for diabetes treatment (Oguchi et al., 2000).
Synthesis and Antitumor Activity
New hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and evaluated for their antitumor activity, showing broad-spectrum cytotoxic potency. The structure-activity correlation identified features that favor cytotoxic activity, providing a foundation for further optimization in cancer treatment research (El-Sayed et al., 2018).
Antidepressant and Anxiolytic Activity
Imidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety were synthesized and evaluated for their pharmacological properties. The study identified compounds with potential as antidepressants and anxiolytics, emphasizing the significant role of the imidazolidine-2,4-dione moiety in stabilizing the ligand-receptor complex (Czopek et al., 2010).
Corrosion Inhibition for Mild Steel
Thiazolidinedione derivatives were investigated as inhibitors for mild steel corrosion in hydrochloric acid, showing increased inhibition efficiency with concentration. This study illustrates the potential of these compounds in industrial applications, highlighting their effectiveness and the theoretical basis for their action (Yadav et al., 2015).
DNA Binding Studies
Imidazolidine derivatives were studied for their DNA binding affinity, revealing insights into their potential as anticancer drugs. The study provides a comparative analysis of binding strengths and suggests the high affinity of certain derivatives, justifying further exploration for therapeutic applications (Shah et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism . These residues have high per-residue energy contributions and consistent high-affinity interactions .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway . This pathway is crucial for cell growth and differentiation, and its dysregulation is often associated with various types of cancer .
Pharmacokinetics
The binding free energy of the compound towards tnks-1 and 2 was estimated to be -4388 kcal/mol and -3079 kcal/mol, respectively , indicating favorable binding.
Result of Action
The binding of 5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione to TNKS-1 and 2 results in increased flexibility and solvent accessible surface area of the residues . This suggests that the compound may induce structural changes in the target proteins, potentially affecting their function .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)8-10-4-6-11(7-5-10)14(3)12(17)15-13(18)16-14/h4-7,9H,8H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIRIHYFBOQYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)

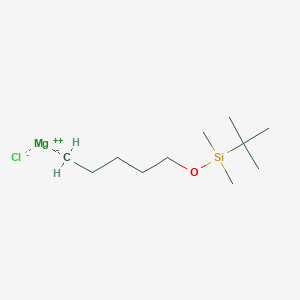
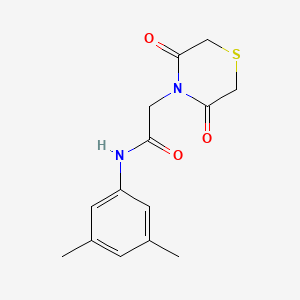
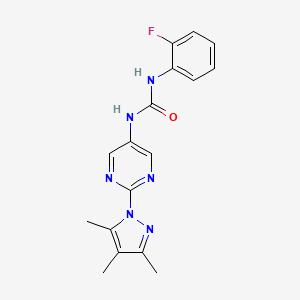

![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)
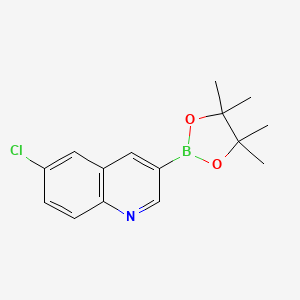
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2858165.png)
![4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2858166.png)

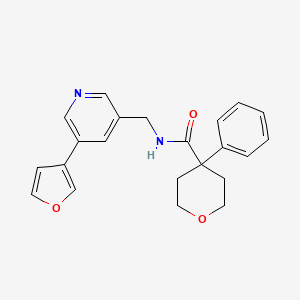
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2858172.png)